Bienvenue dans la boutique en ligne BenchChem!

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea

Structural differentiation Molecular weight Lead optimisation

This compound fills a critical SAR gap: it uniquely combines a direct oxan-4-yl N1 attachment with a linear 3-phenylpropyl urea chain — a pairing not exemplified in key Bayer patents. The achiral, high-purity (≥95%) structure ensures clean data in kinase selectivity panels without stereoisomer interference. Its predicted lower logP (~2.3) suits solubility-limited assay formats, while the saturated tetrahydropyran ring offers a model for metabolic stability studies. Benchmark against the tert-butylphenyl analog (CAS 1798042-41-7) to map urea-tail flexibility effects on target engagement.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1798042-60-0
Cat. No. B2837518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea
CAS1798042-60-0
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C18H24N4O2/c23-18(19-10-4-7-15-5-2-1-3-6-15)21-16-13-20-22(14-16)17-8-11-24-12-9-17/h1-3,5-6,13-14,17H,4,7-12H2,(H2,19,21,23)
InChIKeyCHDKOAQHQGHRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea (CAS 1798042-60-0): Pyrazolyl-Urea Scaffold for Kinase-Targeted Research


3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea (CAS 1798042-60-0) is a synthetic pyrazolyl-urea derivative with the molecular formula C₁₈H₂₄N₄O₂ and a molecular weight of 328.42 g/mol . It belongs to the pyrazolyl-urea class, a privileged scaffold in medicinal chemistry known for interacting with diverse kinase targets including p38α MAPK, Src, TrKA, and Raf [1]. The compound features a 1-(oxan-4-yl)-1H-pyrazol-4-yl core linked via a urea bridge to a 3-phenylpropyl moiety. This specific combination of a saturated oxane ring directly attached at the pyrazole N1 position (rather than via a methylene linker) and a flexible phenylpropyl urea tail distinguishes it from both simpler phenyl-ureas and bulkier tert-butylphenyl analogs within the same CAS series .

Why Generic Pyrazolyl-Urea Substitution Fails for 3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea (1798042-60-0)


Pyrazolyl-ureas are not interchangeable; minor structural modifications can drastically alter kinase selectivity, physicochemical properties, and cellular activity [1]. Within the same CAS cluster (1798042 series), replacing the 3-phenylpropyl urea substituent with a 2-chlorophenyl group reduces molecular weight by ~17% and increases lipophilicity (XLogP shift of ~0.7 units), which can affect solubility and off-target binding . Similarly, switching the oxan-4-yl N1 attachment to an oxan-2-ylmethyl linker (as in CAS 1798042-60-0 vs. its oxan-2-ylmethyl analog) introduces a flexible methylene spacer that alters the spatial orientation of the pyrazole ring and can change kinase binding profiles [2]. These structural nuances mean that even close in-class analogs cannot be casually substituted without risking a change in biological readout or physicochemical behaviour in assay systems.

Quantitative Differentiation Evidence for 3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea (1798042-60-0)


Molecular Weight and Heavy Atom Count: Oxan-4-yl Direct Attachment vs. Oxan-2-ylmethyl Linker

3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea (MW 328.42) is 14 Da lighter than its closest analog 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea (MW ~342.44), which contains an extra methylene linker between the oxane and pyrazole rings . The lower molecular weight and reduced conformational flexibility (absence of the exocyclic CH2 group) confer a smaller solvent-accessible surface area and potentially higher ligand efficiency if binding affinity is conserved [1].

Structural differentiation Molecular weight Lead optimisation

Lipophilicity (XLogP): Phenylpropyl Urea vs. Chlorophenyl Analog

The target compound (3-phenylpropyl urea substituent) has a predicted XLogP of approximately 2.3, based on PubChem computed properties for structurally analogous phenylpropyl-urea pyrazoles [1]. In contrast, the 2-chlorophenyl analog (CAS 1796948-61-2) has a predicted XLogP of approximately 3.0 due to the electron-withdrawing chloro substituent . The ~0.7 log unit lower lipophilicity of the target compound suggests improved aqueous solubility and potentially reduced CYP450-mediated metabolism, which is advantageous for in vitro assay compatibility.

Lipophilicity ADME Solubility

Hydrogen Bond Donor/Acceptor Profile: Comparison with tert-Butylphenyl Analog

The target compound (C18H24N4O2) possesses 2 hydrogen bond donors (urea NH groups) and 3 hydrogen bond acceptors (urea carbonyl, pyrazole N, oxane O), identical to its tert-butylphenyl analog CAS 1798042-41-7 [1]. However, the replacement of the tert-butylphenyl group with a 3-phenylpropyl chain eliminates the steric bulk near the urea linkage while retaining a similar H-bond pharmacophore. This substitution pattern has been associated in related pyrazolyl-urea series with selective p38α MAPK inhibition over p38γ, with selectivity ratios of ≥10-fold reported for compounds bearing flexible alkyl-aryl urea substituents versus rigid aryl-aryl urea motifs [2].

Hydrogen bonding Target engagement Selectivity

Kinase Inhibition Class Evidence: Pyrazolyl-Urea Scaffold Multi-Kinase Activity

Pyrazolyl-ureas as a class have demonstrated potent inhibition of multiple therapeutically relevant kinases. Structural analogs in the Bayer patent series (US8207166) show IC50 values ranging from 10 nM to 5 µM against Raf, p38α, and Src kinases, with the urea NH and pyrazole N atoms forming key hinge-region hydrogen bonds in the ATP-binding site [1]. The 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea contains the identical pyrazolyl-urea pharmacophore present in these characterized inhibitors. The oxan-4-yl group occupies a solvent-exposed region that can be exploited for solubility optimisation without compromising kinase affinity [2]. Direct IC50 data for this specific compound is not yet available in the public domain.

Kinase inhibition p38 MAPK Anticancer research

Metabolic Stability: Aliphatic Oxane vs. Aromatic Substituent at Pyrazole N1

The oxan-4-yl (tetrahydro-2H-pyran-4-yl) group at the pyrazole N1 position is a saturated heterocycle. Saturated rings generally exhibit superior metabolic stability compared to aromatic N-aryl substituents due to reduced CYP450-mediated oxidation [1]. In contrast, analogs bearing N-phenyl or N-pyridyl substituents at the pyrazole N1 position (common in older pyrazolyl-urea series) are more susceptible to oxidative metabolism [2]. The oxane oxygen also provides a hydrogen bond acceptor that can enhance aqueous solubility without introducing metabolic liability associated with ester or amide functionalities.

Metabolic stability CYP450 Oxane ring

Synthetic Accessibility and Purity: Single Regioisomer vs. Oxan-2-ylmethyl Mixture Risk

The direct N1 attachment of the oxan-4-yl group to the pyrazole ring in the target compound yields a single, well-defined regioisomer. In contrast, the oxan-2-ylmethyl analog (with an asymmetric carbon at the oxane 2-position) exists as a racemic mixture unless chiral separation is performed . Commercial suppliers of the target compound report purity levels of ≥95% (HPLC) with the molecular formula confirmed by NMR . The absence of a chiral centre in the oxan-4-yl attachment simplifies analytical characterisation and eliminates batch-to-batch variability arising from enantiomeric excess differences.

Synthetic accessibility Purity Procurement

Recommended Research Application Scenarios for 3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea (1798042-60-0)


Kinase Selectivity Panel Screening for p38α MAPK and Raf

Based on the conserved pyrazolyl-urea pharmacophore present in known kinase inhibitors (US8207166), this compound is suitable for inclusion in kinase selectivity panels to profile the contribution of the flexible 3-phenylpropyl urea substituent to kinase binding [1]. The achiral nature and high purity (≥95%) make it appropriate for broad-panel screening without the confounding effects of stereoisomer mixtures [2]. Users should benchmark against the tert-butylphenyl analog (CAS 1798042-41-7) to assess the impact of urea terminus flexibility on selectivity.

Metabolic Stability Assessment of Saturated N1-Substituted Pyrazolyl-Ureas

The oxan-4-yl substituent provides a model system for evaluating the metabolic stability conferred by saturated N1 heterocycles in pyrazolyl-urea scaffolds. Comparative microsomal stability studies against N-phenyl or N-pyridyl pyrazolyl-urea analogs can quantify the metabolic advantage of the tetrahydropyran ring [1]. The predicted lower lipophilicity (XLogP ~2.3 vs. ~3.0 for chloro analogs) also makes this compound suitable for solubility-limited assay formats [2].

SAR Exploration of Urea Linker Flexibility in Pyrazolyl-Urea Lead Series

This compound fills a specific gap in the structure-activity relationship of pyrazolyl-ureas: it combines direct oxan-4-yl N1 attachment with a linear 3-phenylpropyl urea chain, a combination not exemplified in the major Bayer patent (US8207166) [1]. Medicinal chemistry teams can use this compound to probe whether extending the urea substituent by three methylene units (vs. direct phenyl attachment) enhances potency against specific kinase targets or improves cellular permeability [2].

In Vitro Anti-Proliferative Screening in Cancer Cell Line Panels

Given the demonstrated anti-proliferative activity of pyrazolyl-ureas across multiple cancer cell lines [1], this compound is a candidate for inclusion in cancer cell line screening panels (e.g., NCI-60 or similar). The phenylpropyl chain may facilitate interactions with hydrophobic pockets distinct from those targeted by simpler phenyl-urea analogs, potentially yielding differential growth inhibition profiles [2]. Researchers should co-profile the oxan-2-ylmethyl analog and the 2-chlorophenyl analog to establish SAR trends.

Quote Request

Request a Quote for 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.